molecular formula C21H26N6O6 B1664634 5,6,7,8-Tetrahydro-8-deazahomofolic acid CAS No. 111113-75-8

5,6,7,8-Tetrahydro-8-deazahomofolic acid

Cat. No. B1664634
M. Wt: 458.5 g/mol
InChI Key: KWOGIKPULGQYDN-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Enzyme Inhibition : The synthesis of 8-deazahomofolic acid and its tetrahydro derivative has been achieved. These compounds have shown modest growth inhibition in certain bacteria and L1210 cells, and were found to be weak inhibitors of various enzymes including thymidylate synthase and dihydrofolate reductase (Degraw et al., 1988).

  • Antitumor Activity : 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues exhibit potent growth inhibition against leukemic cells and show substantial antitumor activity against murine solid tumors (Taylor et al., 1989).

  • New Synthesis Approaches : A new synthesis of 8-deazafolic acid and the preparation of some 5,6,7,8-tetrahydro derivatives have been developed. These compounds showed cytotoxicity to cultured cells and were tested as inhibitors of bovine dihydrofolic reductase (Temple et al., 1981).

Specific Compound Evaluations

  • N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine : This novel folic acid analogue was an effective inhibitor of folylpolyglutamate synthetase and retarded the formation of polyglutamates in HCT-8 cells (Singh et al., 1992).

  • Reduced Derivatives of 11-deazahomofolic acid : These compounds were evaluated as inhibitors of glycinamide ribonucleotide formyltransferase, showing varied levels of inhibition and moderate inhibition of the growth of certain bacteria and cancer cells (Nair et al., 1989).

  • 7-Oxo Substituted Analogues : These analogues of 5-DATHF and DDATHF were tested against leukemia cells but were found to be inactive, suggesting the presence of the carbonyl group in position C7 might be responsible for this lack of activity (Borrell et al., 2001).

Other Relevant Studies

  • Conformational Analysis : A study focusing on the conformational analysis of tetrahydropteroic acid and tetrahydro-L-folic acid provides insights into the structural properties of these compounds (Furrer et al., 1978).

  • Rotationally Restricted Analogues : Investigation into analogues of 5-deazapteroyl-L-glutamate and its derivatives revealed insights into the enzyme substrate interaction and the influence of rotational restriction of the side chain (Rosowsky et al., 1999).

properties

CAS RN

111113-75-8

Product Name

5,6,7,8-Tetrahydro-8-deazahomofolic acid

Molecular Formula

C21H26N6O6

Molecular Weight

458.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1

InChI Key

KWOGIKPULGQYDN-HIFRSBDPSA-N

Isomeric SMILES

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5,6,7,8-Tetrahydro-8-deazahomofolic acid;  5,6,7,8-Tdfa; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 3
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 4
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 5
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 6
5,6,7,8-Tetrahydro-8-deazahomofolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.